
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a methoxyphenoxy group attached to a dimethylpropanal backbone
Vorbereitungsmethoden
The synthesis of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanal can be achieved through several routes. One common method involves the reaction of 4-methoxyphenol with 2,2-dimethylpropanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Chemischer Reaktionen
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate yields a carboxylic acid, while reduction with sodium borohydride produces an alcohol.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for various biochemical assays.
Medicine: Research into its potential therapeutic effects is ongoing. It may have applications in the development of new drugs, particularly those targeting specific metabolic pathways.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with desirable properties.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal can be compared with other similar compounds, such as:
3-(4-Methoxyphenoxy)benzaldehyde: This compound has a similar methoxyphenoxy group but differs in the aldehyde backbone. It is used in similar applications but may exhibit different reactivity and properties.
4-Methoxyphenoxyacetic acid: This compound contains a carboxylic acid group instead of an aldehyde. It is used in herbicides and plant growth regulators.
4-Methoxyphenoxyethanol: This compound has an alcohol group and is used in cosmetics and personal care products.
Eigenschaften
CAS-Nummer |
558437-62-0 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
3-(4-methoxyphenoxy)-2,2-dimethylpropanal |
InChI |
InChI=1S/C12H16O3/c1-12(2,8-13)9-15-11-6-4-10(14-3)5-7-11/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
AKRZJHRKCNTTPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC1=CC=C(C=C1)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


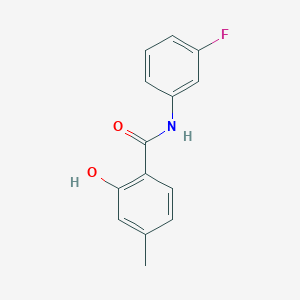


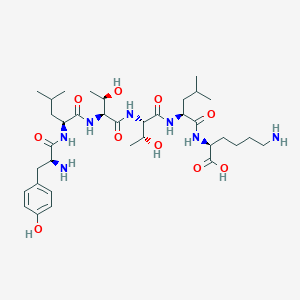
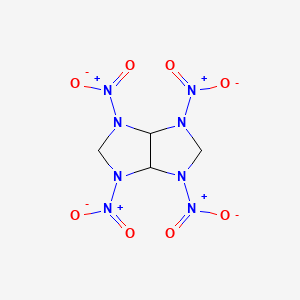
![Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-](/img/structure/B14233228.png)
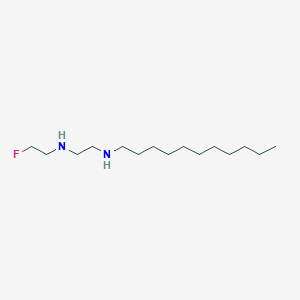
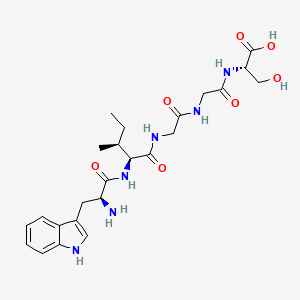
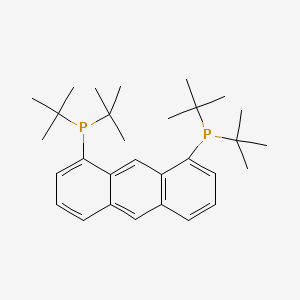
![N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide](/img/structure/B14233261.png)
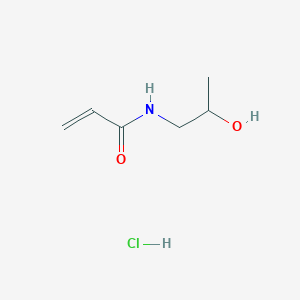
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)
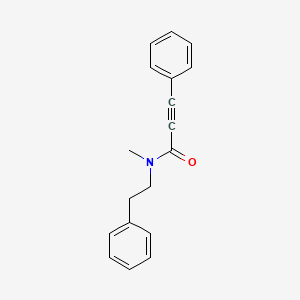
![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)
